3-(4-aminophenyl)-3-(1H-pyrrol-1-yl)propanoic acid
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Overview
Description
3-(4-aminophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is an organic compound that features both an aromatic amine and a pyrrole ring. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminophenyl)-3-(1H-pyrrol-1-yl)propanoic acid typically involves multi-step organic reactions. One possible route could be:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Attachment of the propanoic acid chain: This might involve a Friedel-Crafts acylation reaction.
Introduction of the amino group: This can be done through nitration followed by reduction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be optimized.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)propanoic acid.
Reduction: 3-(4-aminophenyl)-3-(1H-pyrrol-1-yl)propanoic acid.
Substitution: Various substituted derivatives depending on the substituent used.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic reactions due to its functional groups.
Biology
Enzyme inhibition: Potential inhibitor of enzymes due to its aromatic amine group.
Receptor binding: May interact with biological receptors.
Medicine
Drug development: Potential lead compound for the development of new pharmaceuticals.
Antimicrobial activity: Possible antimicrobial properties due to the presence of the pyrrole ring.
Industry
Material science: Used in the synthesis of polymers and other materials.
Dye production: Potential use in the production of dyes due to its aromatic structure.
Mechanism of Action
The mechanism of action of 3-(4-aminophenyl)-3-(1H-pyrrol-1-yl)propanoic acid would depend on its specific application. In medicinal chemistry, it might act by binding to specific receptors or enzymes, thereby inhibiting their activity. The aromatic amine group could interact with biological molecules through hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
3-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)propanoic acid: Similar structure but with a nitro group instead of an amino group.
3-(4-hydroxyphenyl)-3-(1H-pyrrol-1-yl)propanoic acid: Similar structure but with a hydroxy group instead of an amino group.
Uniqueness
3-(4-aminophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is unique due to the presence of both an aromatic amine and a pyrrole ring, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-aminophenyl)-3-pyrrol-1-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-11-5-3-10(4-6-11)12(9-13(16)17)15-7-1-2-8-15/h1-8,12H,9,14H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENHWQURZXLMAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C(CC(=O)O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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